molecular formula C9H13N3O4 B14079455 N-(Ethoxycarbonyl)histidine CAS No. 27925-90-2

N-(Ethoxycarbonyl)histidine

Cat. No.: B14079455
CAS No.: 27925-90-2
M. Wt: 227.22 g/mol
InChI Key: XSDVNQZWTFDETM-UHFFFAOYSA-N
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Description

N-(Ethoxycarbonyl)histidine is a derivative of histidine, an essential amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the histidine molecule. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Ethoxycarbonyl)histidine typically involves the protection of the amino group of histidine using an ethoxycarbonyl group. This can be achieved through a reaction with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Ethoxycarbonyl)histidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound back to its parent histidine molecule.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can regenerate histidine.

Scientific Research Applications

N-(Ethoxycarbonyl)histidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is employed in studies involving enzyme mechanisms and protein interactions.

    Medicine: this compound is investigated for its potential therapeutic properties, including its role in drug delivery systems.

    Industry: The compound is used in the production of biodegradable surfactants and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Ethoxycarbonyl)histidine involves its interaction with various molecular targets. The ethoxycarbonyl group can enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Carboxymethyl)histidine
  • N-(Acetyl)histidine
  • N-(Benzoyl)histidine

Uniqueness

N-(Ethoxycarbonyl)histidine is unique due to its specific ethoxycarbonyl modification, which imparts distinct chemical properties. This makes it more suitable for certain applications compared to its analogs. For instance, the ethoxycarbonyl group can enhance the compound’s solubility and stability, making it more effective

Properties

CAS No.

27925-90-2

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

2-(ethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C9H13N3O4/c1-2-16-9(15)12-7(8(13)14)3-6-4-10-5-11-6/h4-5,7H,2-3H2,1H3,(H,10,11)(H,12,15)(H,13,14)

InChI Key

XSDVNQZWTFDETM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(CC1=CN=CN1)C(=O)O

Origin of Product

United States

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